molecular formula C13H15NO3S B2424032 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide CAS No. 2309604-82-6

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide

Cat. No.: B2424032
CAS No.: 2309604-82-6
M. Wt: 265.33
InChI Key: GVYLMVNVCKURGK-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-8-5-11(9(2)17-8)12(15)6-14-13(16)10-3-4-18-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYLMVNVCKURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the furan ring.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, often involving sulfur-containing reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the thiophene carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

    N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both furan and thiophene rings, along with the hydroxyethyl and carboxamide groups, provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3SC_{14}H_{17}NO_3S with a molecular weight of approximately 281.36 g/mol. The compound features a thiophene ring, which is known for its biological activity, and a furan derivative that enhances its pharmacological properties.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through:

  • Topoisomerase Inhibition : Compounds with structural similarities have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells due to the accumulation of DNA damage .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the apoptotic effects observed in various cancer cell lines. Increased ROS levels can disrupt cellular homeostasis and promote cell death .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Efficacy Against Cancer Cell Lines

This compound has demonstrated potential anticancer properties in vitro. The following table summarizes findings from various studies:

Cancer Type IC50 (µM) Mechanism Reference
Breast Cancer5.0Topoisomerase II inhibition
Colon Cancer4.5ROS induction
Lung Cancer6.0Apoptosis via cell cycle arrest
Prostate Cancer7.0DNA damage accumulation

Case Studies

  • Study on Anticancer Effects : A study evaluated the anticancer effects of a series of thiophene derivatives, including this compound. The compound exhibited low micromolar activity against breast and colon cancer cell lines while showing minimal toxicity to normal cells .
  • Molecular Docking Studies : In silico studies using molecular docking have suggested that this compound can effectively bind to the active site of topoisomerase II, supporting its role as a selective inhibitor .

Q & A

Q. What are the critical steps in synthesizing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide?

The synthesis involves:

  • Step 1: Condensation of 2,5-dimethylfuran-3-carboxaldehyde with ethanolamine to form the hydroxyethyl intermediate.
  • Step 2: Amidation using thiophene-3-carboxylic acid chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol .
    Key considerations : Temperature control (<40°C) during amidation prevents side reactions, and anhydrous solvents ensure high yields (~70-80%) .

Q. Which analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C-H at δ 6.2-6.5 ppm, hydroxyl proton at δ 2.8-3.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 346.383 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures (CCDC deposition recommended) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Soluble in chloroform, DMSO, and methanol; insoluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the hydroxyl group. Degradation occurs >6 months at room temperature .

Advanced Research Questions

Q. How does this compound inhibit tankyrase enzymes, and what experimental assays validate this mechanism?

  • Mechanism : The hydroxyethyl-furan moiety binds to the adenosine-binding pocket of tankyrase, disrupting poly-ADP-ribosylation (PARylation) in Wnt/β-catenin signaling .
  • Assays :
    • PARylation inhibition : Western blotting using anti-PAR antibodies in HCT116 cells (IC₅₀ ~2.5 µM) .
    • Crystallographic studies : Co-crystallization with tankyrase-2 (PDB ID: 4I9I) reveals binding interactions (e.g., hydrogen bonds with Gly1182) .

Q. How can structural analogs improve potency or selectivity?

  • Structure-Activity Relationship (SAR) Insights :

    ModificationEffect on Tankyrase IC₅₀Source
    Thiophene → Benzothiophene10× lower potency
    Hydroxyl → MethoxyLoss of H-bonding; IC₅₀ >10 µM
    Furan → PyridineImproved solubility but reduced selectivity

Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using fluorescence polarization (FP) assays .

Q. What computational strategies predict binding modes or pharmacokinetic properties?

  • Docking Studies : Use AutoDock Vina with tankyrase crystal structures (PDB: 4I9I) to prioritize analogs. Focus on hydrophobic interactions with Tyr1213 and π-stacking with His1201 .
  • ADMET Prediction : SwissADME calculates logP (~2.8) and CYP450 inhibition risk (high for CYP3A4). Adjust substituents (e.g., trifluoromethyl) to reduce metabolic liability .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in IC₅₀ values (2.5 µM vs. 5.1 µM) may arise from assay conditions (e.g., ATP concentration).
  • Resolution :
    • Use orthogonal assays (e.g., ITC for binding affinity vs. cell-based PARylation).
    • Validate with structurally related inhibitors (e.g., XAV939) as positive controls .

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